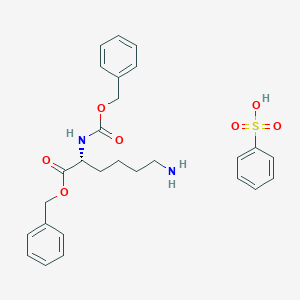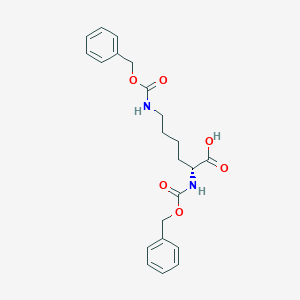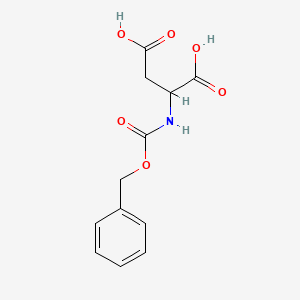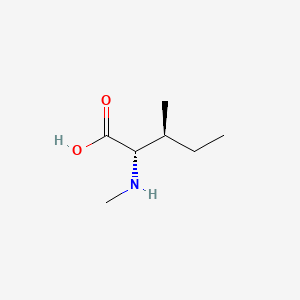
N-Méthyl-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-L-isoleucine is an organic compound belonging to the class of isoleucine derivatives. It is characterized by the substitution of one of the hydrogens attached to the α-nitrogen of L-isoleucine with a methyl group. This modification results in a compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol .
Applications De Recherche Scientifique
N-Methyl-L-isoleucine has diverse applications in scientific research:
Mécanisme D'action
Target of Action
N-Methyl-L-isoleucine is a derivative of the essential amino acid L-isoleucine . It is a part of the group of branched-chain amino acids (BCAAs), which also includes valine and leucine . The primary targets of N-Methyl-L-isoleucine are likely to be similar to those of L-isoleucine, which plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .
Mode of Action
It is known that l-isoleucine, and by extension its derivatives, are identified as bcaas . These amino acids are essential elements in the diet as they cannot be synthesized by humans . They provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy, stimulants to the upper brain, and helping to increase alertness .
Biochemical Pathways
N-Methyl-L-isoleucine likely participates in the biochemical pathways of BCAAs. In the last step of these pathways, branched-chain amino acid transaminase catalyzes the synthesis of L-isoleucine or L-valine . 3-Methyl-2-oxobutanoate, a product of dihydroxyacid dehydratase reaction, is a branching point leading either to L-leucine or L-valine biosynthesis .
Result of Action
L-isoleucine is known to play a role in hemoglobin synthesis and the regulation of blood sugar and energy levels . Therefore, N-Methyl-L-isoleucine might also influence these processes.
Analyse Biochimique
Biochemical Properties
N-Methyl-L-isoleucine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of isoleucine from threonine through the formation of α-ketobutyrate . Additionally, N-Methyl-L-isoleucine is degraded to acetyl CoA and propionyl CoA . These interactions are crucial for maintaining cellular metabolism and energy production.
Metabolic Pathways
N-Methyl-L-isoleucine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and energy production. For example, it is converted to acetyl CoA and propionyl CoA, which are key intermediates in the citric acid cycle and fatty acid metabolism . These interactions influence metabolic flux and the levels of various metabolites within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Methyl-L-isoleucine can be synthesized through various methods. One common approach involves the methylation of L-isoleucine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the methyl group being introduced at the α-nitrogen position .
Industrial Production Methods: Industrial production of N-Methyl-L-isoleucine often involves the use of biotechnological processes. For instance, genetically engineered strains of Escherichia coli can be employed to produce L-isoleucine, which is then chemically modified to obtain N-Methyl-L-isoleucine. This method leverages the high yield and efficiency of microbial fermentation .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-L-isoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoacids.
Reduction: Reduction reactions can convert N-Methyl-L-isoleucine to its corresponding amine derivatives.
Substitution: The methyl group on the α-nitrogen can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxoacids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
L-Isoleucine: The parent compound, differing only by the absence of the methyl group on the α-nitrogen.
N-Methyl-L-leucine: Another methylated derivative, but of L-leucine instead of L-isoleucine.
N-Methyl-L-valine: A similar compound with a methyl group on the α-nitrogen of L-valine.
Uniqueness: N-Methyl-L-isoleucine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The presence of the methyl group on the α-nitrogen can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
(2S,3S)-3-methyl-2-(methylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIYJQBLVDRRI-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)
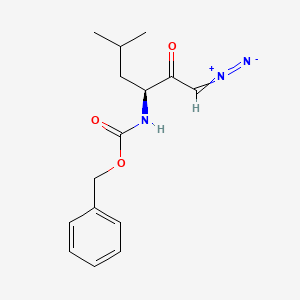
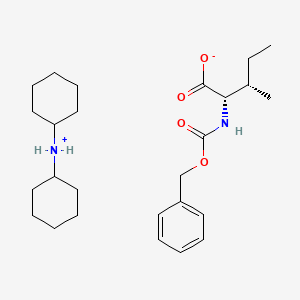
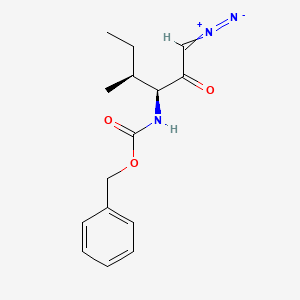
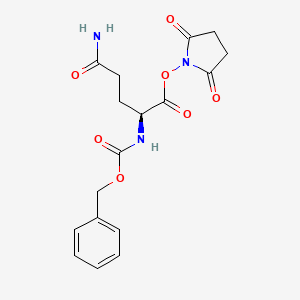

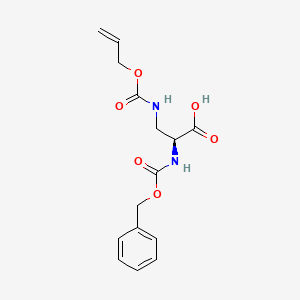
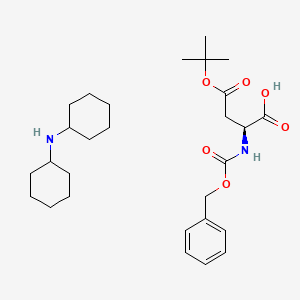
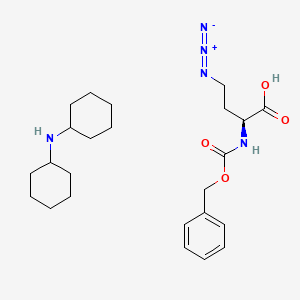
![N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612882.png)
